Benperidol
Overview
Description
Benperidol is a highly potent butyrophenone derivative primarily used as an antipsychotic medication. It is known for its effectiveness in treating hypersexuality syndromes and schizophrenia. This compound is considered the most potent neuroleptic in the European market, with a chlorpromazine equivalency significantly higher than other antipsychotics .
Mechanism of Action
Target of Action
Benperidol is a potent dopamine receptor antagonist, with a high affinity for the D2 and D4 receptors . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, and emotion.
Mode of Action
This compound primarily works by blocking the D2 and D4 dopamine receptors . This blockade inhibits the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and movement. By inhibiting dopamine’s action, this compound can help to regulate abnormal brain activity and alleviate symptoms of certain mental disorders .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway. By blocking the D2 and D4 dopamine receptors, this compound disrupts the normal functioning of this pathway, leading to changes in neurotransmission . This can result in a reduction of symptoms associated with conditions like psychosis and manic episodes .
Pharmacokinetics
It is known that this compound is well absorbed and undergoes extensive first-pass metabolism . The half-life of this compound is approximately 8 hours . These properties can impact the bioavailability of the drug and influence its therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of dopamine activity in the brain. By blocking the D2 and D4 dopamine receptors, this compound can help to regulate abnormal brain activity and alleviate symptoms of certain mental disorders . This can result in a reduction of symptoms associated with conditions like psychosis and manic episodes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic factors can influence how an individual responds to this compound . Additionally, other environmental factors such as diet, lifestyle, and exposure to other drugs or substances can also impact the drug’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Benperidol exhibits strong antagonistic activity at dopamine receptors, specifically D2 (Ki 0.027 nM) and D4 (Ki 0.066 nM) receptors . It also shows weaker antagonism at serotonin receptors, particularly 5-HT2A (Ki 3.75 nM) . The interaction of this compound with these receptors inhibits dopamine and serotonin signaling, which is crucial in managing psychotic symptoms. Additionally, this compound has antihistaminergic and alpha-adrenergic properties at higher doses .
Cellular Effects
This compound influences various cellular processes by modulating neurotransmitter signaling pathways. It primarily affects neuronal cells by blocking dopamine receptors, leading to reduced dopamine activity . This modulation impacts cell signaling pathways, gene expression, and cellular metabolism. This compound’s antagonism of serotonin receptors also contributes to its therapeutic effects, influencing mood and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to dopamine and serotonin receptors, thereby inhibiting their activity . By blocking dopamine receptors, this compound reduces the hyperactivity of dopaminergic pathways, which is often associated with psychotic disorders. The inhibition of serotonin receptors further modulates neurotransmitter balance, contributing to its antipsychotic effects . Additionally, this compound’s antihistaminergic and alpha-adrenergic properties may play a role in its overall pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound maintains its receptor antagonistic properties over extended periods, although its efficacy may diminish with prolonged use . Long-term exposure to this compound can lead to adaptive changes in receptor expression and signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces psychotic symptoms without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including sedation, motor impairment, and cardiovascular disturbances . Threshold effects have been observed, where increasing the dosage beyond a certain point does not proportionally enhance its therapeutic benefits .
Metabolic Pathways
This compound is metabolized primarily in the liver, involving enzymes such as cytochrome P450 . The metabolic pathways of this compound include hydroxylation, demethylation, and conjugation reactions . These metabolic processes influence the pharmacokinetics and bioavailability of this compound, affecting its therapeutic efficacy and potential side effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, influencing its localization and accumulation in specific tissues . The distribution of this compound within the brain is particularly important for its antipsychotic effects, as it needs to reach and interact with central nervous system receptors .
Subcellular Localization
The subcellular localization of this compound is primarily within the neuronal cell membranes, where it interacts with dopamine and serotonin receptors . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its activity and function . The precise localization of this compound within subcellular structures is crucial for its therapeutic effects and overall pharmacological profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benperidol involves the alkylation of 4-(2-Keto-1-benzimidazolinyl)piperidine with 4-chloro-4’-fluorobutyrophenone. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Benperidol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: This compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce this compound alcohol .
Scientific Research Applications
Benperidol has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying its chemical properties and reactions.
Biology: Investigated for its effects on various biological systems, including its interaction with neurotransmitter receptors.
Medicine: Primarily used in the treatment of psychiatric disorders such as schizophrenia and hypersexuality syndromes. It is also studied for its potential use in treating other conditions like dementia and anxiety disorders.
Industry: Utilized in the pharmaceutical industry for the development of new antipsychotic medications.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another butyrophenone derivative with similar antipsychotic properties but lower potency.
Bromperidol: Structurally similar to Benperidol but with different pharmacokinetic properties.
Pimozide: A diphenylbutylpiperidine derivative with antipsychotic effects.
Penfluridol: Another diphenylbutylpiperidine derivative used for long-term treatment of psychoses.
Uniqueness of this compound
This compound’s uniqueness lies in its high potency and effectiveness in treating specific psychiatric conditions. Its strong antagonistic action on dopamine D2 receptors makes it particularly effective in managing hypersexuality syndromes and schizophrenia. Additionally, its minimal anticholinergic properties reduce the risk of certain side effects commonly associated with other antipsychotics .
Properties
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBOTPHFXYHVPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045364 | |
Record name | Benperidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2062-84-2, 983-42-6 | |
Record name | Benperidol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2062-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benperidol [USAN:INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benperidol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12867 | |
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Record name | BENPERIDOL | |
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Record name | Frenactyl | |
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Record name | Benperidol | |
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Record name | Benperidol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.521 | |
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Record name | BENPERIDOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97O6X78C53 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Benperidol?
A1: this compound exerts its antipsychotic effects primarily through potent antagonism of dopamine D2 receptors. [, , , ] This means it blocks dopamine from binding to these receptors in the brain, particularly in the striatum, a region associated with motor control and reward pathways. [, ]
Q2: How does this compound's high affinity for D2 receptors affect its clinical profile?
A2: Due to its high affinity for D2 receptors, this compound is considered a high-potency typical antipsychotic. This often translates to a higher risk of extrapyramidal side effects, such as movement disorders, compared to atypical antipsychotics. [, ]
Q3: Does this compound interact with other neurotransmitter systems?
A3: While primarily a D2 receptor antagonist, this compound also interacts with serotonergic (5-HT) receptors, particularly 5-HT2 receptors, although with lower affinity compared to D2 receptors. [, ] This interaction may contribute to its overall pharmacological profile.
Q4: What is the molecular formula and weight of this compound?
A4: this compound's molecular formula is C21H25FN2O2, and its molecular weight is 352.4 g/mol.
Q5: Are there any spectroscopic data available for this compound?
A5: Yes, this compound has been characterized using ultraviolet spectrophotometry. Studies show distinct absorption maxima attributed to its p-fluoroacetophenone and benzimidazolone chromophores, with shifts observed under different pH conditions and solvents. [, ]
Q6: Does the chemical structure of this compound contribute to its tendency to form solvates?
A6: Research suggests that the formation of various this compound solvates is likely due to challenges in achieving efficient packing of its molecules in the absence of solvent molecules, and a limited number of hydrogen bond donors in its structure. []
Q7: How do structural differences between this compound and Droperidol, another butyrophenone neuroleptic, influence their crystallization behavior?
A7: Despite their structural similarity, this compound and Droperidol exhibit distinct crystallization patterns. Analysis indicates that weak intermolecular interactions involving the central ring, where the structural difference lies, primarily contribute to this difference. [, ]
Q8: Have any studies explored modifications of the this compound structure to alter its pharmacological profile?
A8: Yes, research has investigated conformationally restricted this compound analogs, aiming to enhance its psychotropic activity. Modifications involved altering the piperidine ring system. [] Results highlighted the importance of specific spatial arrangements for optimal activity.
Q9: How do different routes of administration affect this compound's pharmacokinetics and prolactin response?
A10: Research comparing intravenous, oral liquid, and oral tablet administration of this compound showed significant differences in its pharmacokinetic parameters, such as time to peak concentration (Tmax) and area under the curve (AUC). [] These differences correlated with variations in the biphasic prolactin response, suggesting a complex interplay between this compound's pharmacokinetics and its effects on prolactin secretion. []
Q10: Has this compound's effectiveness in treating schizophrenia been established in randomized controlled trials (RCTs)?
A11: Currently, there is insufficient data from RCTs to conclusively determine the efficacy of this compound in treating schizophrenia. Existing research is limited to a single unpublished trial with methodological limitations. [, ]
Q11: What in vivo models have been used to study this compound's effects on dopamine D2 receptors?
A12: Baboons and rats have been used extensively in preclinical PET studies investigating the in vivo binding characteristics of this compound and its derivatives, such as This compound ([18F]NMB), to D2 receptors in the brain. [, , , , , ] These studies provide valuable insights into the drug's distribution, binding affinity, and selectivity.
Q12: What analytical techniques have been employed to measure this compound concentrations in biological samples?
A12: Several analytical methods have been used to quantify this compound in biological samples, including:
- Radioimmunoassay (RIA): Utilized in early clinical studies to measure this compound plasma levels. []
- High-performance liquid chromatography (HPLC): Coupled with electrochemical detection, HPLC offers a sensitive and specific method for determining this compound concentrations in serum. []
- Positron Emission Tomography (PET): Allows for the visualization and quantification of radiolabeled this compound derivatives, such as [18F]NMB, in the living brain. [, , , , , ]
Q13: Have any studies investigated the use of this compound as a tool in analytical chemistry?
A14: Yes, the fluorescent properties of this compound have been explored for its potential in analytical applications. Studies highlight its ability to emit fluorescent light upon UV irradiation, with varying intensity depending on the solvent and pH conditions. []
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